![molecular formula C11H15BFNO2 B1400935 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid CAS No. 1333394-28-7](/img/structure/B1400935.png)
3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid
Overview
Description
“3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 223.05 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid” is 1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid” is a solid at room temperature . It has a molecular weight of 223.05 . The compound should be stored at a temperature between 2-8°C .
Scientific Research Applications
- Researchers have investigated bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .
- 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid can serve as a reactant in coupling reactions. For instance, it participates in Suzuki coupling using microwave and triton B catalyst .
- Researchers have synthesized glucose-responsive hydrogels by grafting 3-fluoro-4-carboxy-phenylboronic acid onto polylysine. These hydrogels can interact with glucose through boronate ester bonds .
Medicinal Chemistry and Drug Discovery
Coupling Reactions and Organic Synthesis
Glucose-Responsive Hydrogels and Biomaterials
Fluorescent Probes and Bioanalytical Chemistry
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid interacts with its target through a process known as transmetalation . In this process, the 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is influenced by environmental factors such as the presence of a palladium (0) catalyst and base, and the reaction conditions . The compound is generally environmentally benign, contributing to the wide application of the Suzuki–Miyaura coupling reaction .
properties
IUPAC Name |
[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPNJXOFGDSWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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